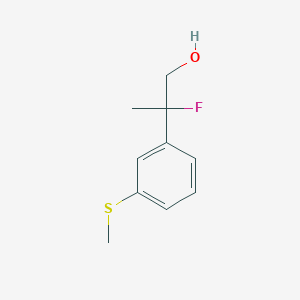
2-Fluoro-2-(3-(methylthio)phenyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-2-(3-(methylthio)phenyl)propan-1-ol is an organic compound that belongs to the class of alcohols It features a fluorine atom and a methylthio group attached to a phenyl ring, with a hydroxyl group on the propan-1-ol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(3-(methylthio)phenyl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-(methylthio)benzaldehyde with a fluorinating agent, followed by reduction to yield the desired alcohol. The reaction conditions typically include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-2-(3-(methylthio)phenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine or methylthio groups.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: 2-Fluoro-2-(3-(methylthio)phenyl)propan-1-one.
Reduction: 2-(3-(Methylthio)phenyl)propan-1-ol.
Substitution: 2-(3-(Methylthio)phenyl)propan-1-ol derivatives with various substituents replacing the fluorine atom.
Applications De Recherche Scientifique
2-Fluoro-2-(3-(methylthio)phenyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-Fluoro-2-(3-(methylthio)phenyl)propan-1-ol exerts its effects involves interactions with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds, while the methylthio group can participate in hydrophobic interactions. These properties influence the compound’s binding affinity and reactivity with various enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-2-(3-(methylthio)phenyl)ethanol
- 2-Fluoro-2-(3-(methylthio)phenyl)butan-1-ol
- 2-Fluoro-2-(3-(methylthio)phenyl)pentan-1-ol
Uniqueness
Compared to similar compounds, 2-Fluoro-2-(3-(methylthio)phenyl)propan-1-ol has a unique combination of a fluorine atom and a methylthio group, which imparts distinct chemical properties. The presence of the fluorine atom increases the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions.
Propriétés
Formule moléculaire |
C10H13FOS |
|---|---|
Poids moléculaire |
200.27 g/mol |
Nom IUPAC |
2-fluoro-2-(3-methylsulfanylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H13FOS/c1-10(11,7-12)8-4-3-5-9(6-8)13-2/h3-6,12H,7H2,1-2H3 |
Clé InChI |
SJKGFJRFPARDGH-UHFFFAOYSA-N |
SMILES canonique |
CC(CO)(C1=CC(=CC=C1)SC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


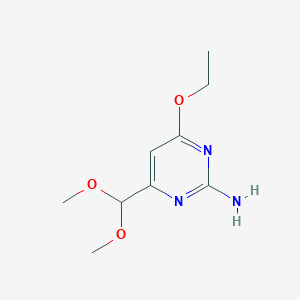
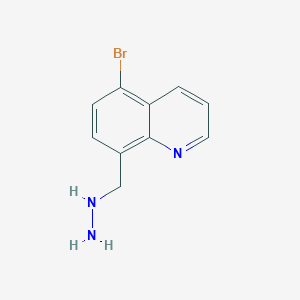
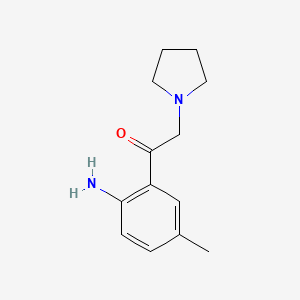
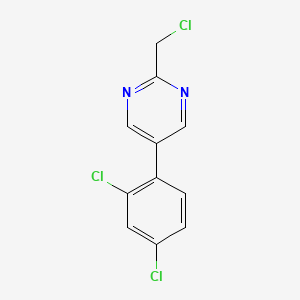

![6-(4-Chlorophenyl)-4-phenyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione](/img/structure/B13115208.png)
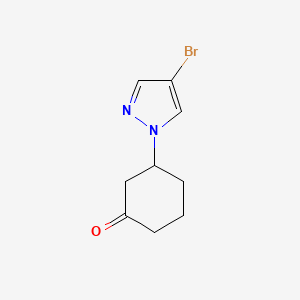
![2-(2-Phenylbenzo[d]oxazol-5-yl)acetonitrile](/img/structure/B13115220.png)


![tert-Butyl7-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B13115242.png)


![1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one](/img/structure/B13115251.png)
